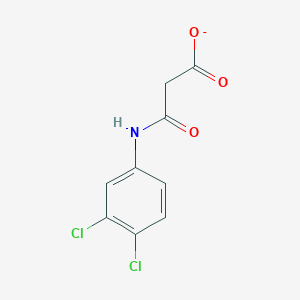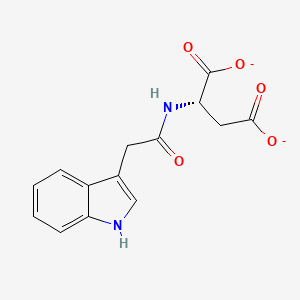
(indol-3-yl)acetyl-L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(indole-3-acetyl)-L-aspartate(2-) is an N-acyl-L-aspartate(2-) obtained by deprotonation of the carboxy groups of N-(indole-3-acetyl)-L-aspartic acid. It has a role as a plant metabolite. It is a conjugate base of a N-(indole-3-acetyl)-L-aspartic acid.
Aplicaciones Científicas De Investigación
Identification and Quantitative Analysis in Plants
IAAsp has been identified in various plant species, playing a crucial role in plant physiology. In soybean seeds, it accounts for half of the total indoleacetic acid, indicating its significance in plant growth regulation (Cohen, 1982).
Metabolic and Physiological Roles
Research indicates that IAAsp is involved in complex metabolic pathways. For instance, in Arabidopsis thaliana, it's one of the primary metabolites of exogenously applied indole-3-acetic acid (IAA), hinting at its role in auxin metabolism (Barratt et al., 1999). Moreover, in pea root nodules, IAAsp is a major metabolite of IAA, further emphasizing its involvement in plant hormone regulation (Badenoch-Jones et al., 1984).
Applications in Plant Physiology Studies
Studies on IAAsp hydrolase from Enterobacter agglomerans have shown its potential in altering plant IAA metabolism, which could be significant for agricultural and plant biology research (Chou et al., 1996). Additionally, its involvement in the germination and root growth of mung bean seeds highlights its potential application in studying plant growth and development (Liu et al., 2007).
Synthetic and Labeling Studies
Synthetic routes for IAAsp have been developed, enabling further studies into its biological activities. These synthetic methods are crucial for exploring the biology of such alkaloids in plants (Cheng et al., 2020). Labeling studies using stable isotopes of IAAsp contribute to understanding its role in plant growth and development (Ilić et al., 1997).
Propiedades
Fórmula molecular |
C14H12N2O5-2 |
|---|---|
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioate |
InChI |
InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/p-2/t11-/m0/s1 |
Clave InChI |
VAFNMNRKDDAKRM-NSHDSACASA-L |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)[O-])C(=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



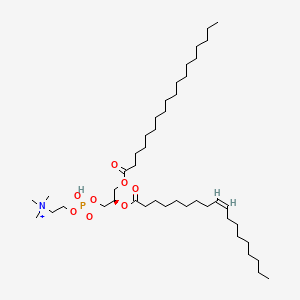

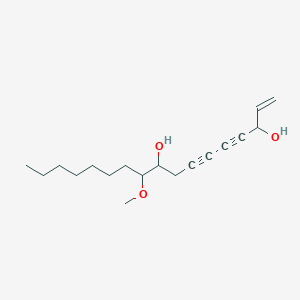
![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid](/img/structure/B1231222.png)

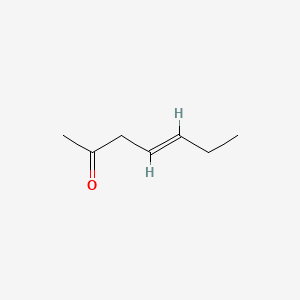

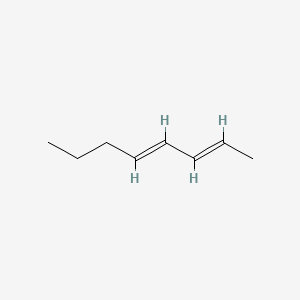
![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)
